20-ジヒドロプロゲステロン酢酸エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

科学的研究の応用

バイオテクノロジーによる生産

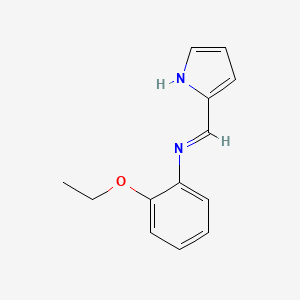

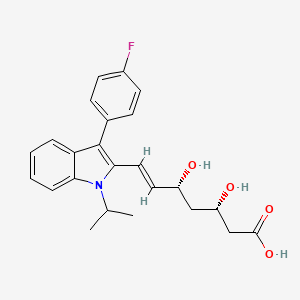

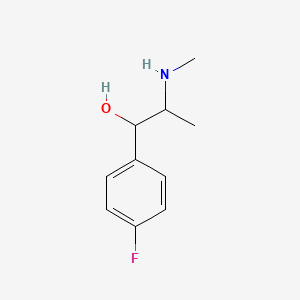

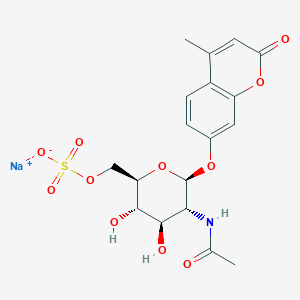

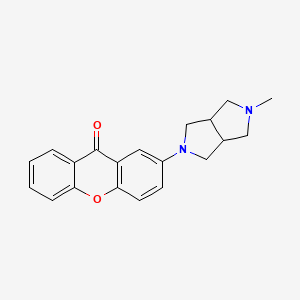

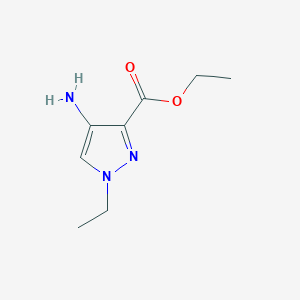

20-ジヒドロプロゲステロン酢酸エステルは、20α-ジヒドロジヒドロゲステロン (20α-DHD) としても知られており、ヒトの性ホルモンであるプロゲステロンの代謝産物です {svg_1}. これは、多くの生理学的プロセスにおいて不可欠で複雑な役割を果たします {svg_2}. プロゲステロン補充療法には、合成プロゲステロンであるジヒドロゲステロンが一般的に使用されています {svg_3}. この薬物は体内では20α-DHDに代謝され、20α-DHDも広範な薬理効果を示すため、治療薬として作用する可能性があります {svg_4}. 20α-DHDの効率的なバイオテクノロジーによる生産手順が記述されており、この手順では、全細胞バイオ変換プロセスにおいてジヒドロゲステロンの立体特異的および位置特異的な還元が用いられています {svg_5}.

プロゲステロン欠乏症の治療

プロゲステロン欠乏症は、月経異常や不妊症、早産や流産のほか、関連付けられています {svg_6}. 20α-DHDはプロゲステロンの代謝産物であるため、プロゲステロン補充療法に使用することができます {svg_7}.

薬理効果

20α-DHDは広範な薬理効果を示し、治療薬として作用する可能性があります {svg_8}. これは、自然発生する内因性のプロゲステロンです {svg_9}. これは、20α-ヒドロキシステロイドデヒドロゲナーゼ (20α-HSD) AKR1C1、AKR1C2、およびAKR1C3、ならびに17β-ヒドロキシステロイドデヒドロゲナーゼ (17β-HSD) HSD17B1によって生成されるプロゲステロンの代謝産物です {svg_10}.

神経保護および免疫保護作用

ここ数十年で、この興味深いステロイドのさまざまな新しい作用が記録されており、その中でも神経保護および免疫保護作用が最も広く議論されています {svg_11}.

婦人科疾患の治療

プロゲステロン治療は、伝統的に、そして主に妊娠の維持、早産予防、さまざまな婦人科疾患、および閉経の悪影響の軽減に使用されてきました {svg_12}.

作用機序

Target of Action

20-Dihydroprogesterone Acetate, also known as 20α-Dihydroprogesterone (20α-DHP) or 20α-hydroxyprogesterone (20α-OHP), is a naturally occurring, endogenous progestogen . It primarily targets the progesterone receptors in the uterus .

Mode of Action

20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It acts directly on the uterus, producing a complete secretory endometrium in an estrogen-primed uterus .

Biochemical Pathways

20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . This transformation process is part of the steroid hormone biosynthesis pathway.

Pharmacokinetics

20α-DHP is formed from progesterone in the liver and in target tissues such as the endometrium . It is more slowly eliminated than progesterone . A single 200-mg oral dose of micronized progesterone has been found to result in peak levels of 20α-DHP of around 1 ng/mL after 2 hours . In another study, peak levels of 20α-DHP were around 10 ng/mL during therapy with 300 mg/day oral micronized progesterone .

Result of Action

20α-DHP has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone, with about one-fifth of the relative progestogenic activity . It has also been found to act as an aromatase inhibitor and to inhibit the production of estrogen in breast tissue in vitro .

Action Environment

The action of 20α-DHP can be influenced by various environmental factors. For instance, in a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHD production rate of 190 μM day −1 was determined for a total biotransformation time of 136 h . This suggests that the production and action of 20α-DHP can be optimized under controlled environmental conditions.

将来の方向性

生化学分析

Biochemical Properties

20-Dihydroprogesterone Acetate is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It interacts with these enzymes to exert its biochemical effects .

Cellular Effects

20-Dihydroprogesterone Acetate influences cell function by interacting with various biomolecules. It has been found to be selectively taken up into and retained in target tissues such as the uterus, brain, and skeletal muscle . It also has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone .

Molecular Mechanism

The molecular mechanism of 20-Dihydroprogesterone Acetate involves its transformation back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It also acts as an aromatase inhibitor and inhibits the production of estrogen in breast tissue in vitro .

Temporal Effects in Laboratory Settings

In a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHP production rate was determined for a total biotransformation time of 136 hours . This indicates the stability and long-term effects of 20-Dihydroprogesterone Acetate on cellular function in laboratory settings .

Metabolic Pathways

20-Dihydroprogesterone Acetate is involved in the metabolic pathway of progesterone, being formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .

Transport and Distribution

20-Dihydroprogesterone Acetate is transported and distributed within cells and tissues through its interactions with various enzymes. It is formed from progesterone in the liver and in target tissues such as the endometrium .

Subcellular Localization

The subcellular localization of 20-Dihydroprogesterone Acetate is not explicitly stated in the available literature. Given its formation from progesterone in the liver and in target tissues such as the endometrium, it can be inferred that it may be localized in these areas .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 20-Dihydroprogesterone Acetate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include oxidation, reduction, and esterification reactions.", "Starting Materials": [ "Progesterone", "Acetic Anhydride", "Pyridine", "Sodium Acetate", "Chloroform", "Methanol", "Hydrochloric Acid", "Sodium Hydroxide", "Sodium Sulfate" ], "Reaction": [ "Step 1: Progesterone is oxidized to form 20-Hydroxyprogesterone using a mixture of sodium acetate, acetic anhydride, and pyridine as the catalyst.", "Step 2: 20-Hydroxyprogesterone is reduced to form 20-Dihydroprogesterone using sodium borohydride as the reducing agent.", "Step 3: 20-Dihydroprogesterone is esterified with acetic anhydride in the presence of pyridine to form 20-Dihydroprogesterone Acetate.", "Step 4: The crude product is purified by recrystallization from chloroform and methanol, followed by drying over sodium sulfate." ] } | |

CAS番号 |

5062-62-4 |

分子式 |

C23H34O3 |

分子量 |

358.5 g/mol |

IUPAC名 |

[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14-,18+,19-,20+,21+,22+,23-/m1/s1 |

InChIキー |

PXCKOQHPOYLYPE-KZJFZMNRSA-N |

異性体SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

正規SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

同義語 |

20β-Acetoxypregn-4-en-3-one; 20-Acetoxy-3-oxopregn-4-ene; 20β-Hydroxypregn-4-en-3-one Acetate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-2-(4-hydroxyphenyl)-1-phenyl-1-butene](/img/structure/B1145953.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)